What are the chemical properties of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose?
What are the chemical properties of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose?
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex, stereochemically defined molecules is paramount. Nucleoside analogs, which form the backbone of numerous antiviral and anticancer therapies, require precisely engineered chemical building blocks. 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose (CAS No. 144490-03-9) stands out as a critical acetylated ribofuranose pharmaceutical intermediate.[1] It is a fully protected derivative of L-ribofuranose, a sugar enantiomeric to the naturally occurring D-ribose found in RNA.[2]
The strategic placement of four acetyl groups on the L-ribofuranose core serves a dual purpose: it enhances the compound's stability and solubility in common organic solvents, and it provides controlled reactivity, allowing chemists to perform selective derivatizations.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is a white to off-white crystalline solid under standard conditions.[2][3] Its physical properties are well-defined, making it a reliable reagent in multi-step synthetic pathways. The acetylation of the hydroxyl groups significantly alters the polarity of the parent L-ribose, rendering it soluble in organic solvents such as chloroform and slightly soluble in methanol and pyridine, while being only sparingly soluble in water.[2][3]
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 144490-03-9 | [5] |
| Molecular Formula | C₁₃H₁₈O₉ | [5][6] |
| Molecular Weight | 318.28 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 80-83 °C | [2] |
| Optical Rotation | [α]20/D +12.5 ± 0.5°, c=2.4% in CHCl₃ | |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [2][7] |
Structural Elucidation
The structure of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is defined by its L-ribofuranose core and the specific stereochemistry at the anomeric carbon (C1). The "beta" (β) designation indicates that the acetyl group at C1 is on the same side of the furanose ring as the C4 substituent (the CH₂OAc group). This specific stereoisomer is crucial for the synthesis of β-L-nucleoside analogs.
-
IUPAC Name: [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
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InChI Key: IHNHAHWGVLXCCI-CYDGBPFRSA-N
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SMILES: CC(=O)OC[C@@H]1O[C@H]1OC(C)=O
Caption: General workflow for L-nucleoside analog synthesis.
Applications in Drug Development
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is a well-established precursor for the synthesis of the antiviral agent Levovirin. [8][9]Levovirin is the L-enantiomer of the broad-spectrum antiviral drug ribavirin. The use of the L-isomer can offer advantages in terms of metabolic stability and toxicity profiles. More broadly, this intermediate is used to create a variety of L-nucleoside analogs investigated for their potential as antiviral (e.g., against HIV and Hepatitis C) and anticancer agents. [10][11]
Recommended Synthesis Protocol
The synthesis of 1,2,3,5-Tetra-O-acetyl-L-ribofuranose from L-ribose is a multi-step process that requires careful control of reaction conditions to maximize the yield of the desired β-anomer. [8][12]The process generally involves acetal formation, acetylation, and acetolysis.
Experimental Procedure
-
Step 1: Acetylation of L-Ribose:
-
Suspend L-ribose in a suitable solvent system, such as a mixture of acetic anhydride and acetic acid. [12] 2. Add pyridine to the flask, which acts as a catalyst and acid scavenger. [8][12] 3. In an ice bath, slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining the internal temperature at approximately 0-5 °C. [12] 4. Allow the reaction to warm to room temperature and stir for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [12]* Step 2: Workup and Extraction:
-
Once the reaction is complete, cool the mixture in an ice bath and quench by adding it to ice water.
-
Extract the aqueous mixture with an organic solvent, such as dichloromethane or diisopropyl ether. [12] 3. Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and then with a saturated sodium chloride solution (brine). [12] 4. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil. [12]* Step 3: Purification and Anomer Separation:
-
The crude product is typically a mixture of α- and β-anomers. [8][12]Analysis by HPLC can determine the anomeric ratio. [12] 2. The pure β-anomer can be isolated from the mixture via recrystallization from a suitable solvent, such as diethyl ether, or through column chromatography on silica gel. [8][9] Causality: The use of pyridine and sulfuric acid in acetic anhydride drives the complete acetylation of all hydroxyl groups. The subsequent workup is critical for removing acidic impurities and isolating the acetylated sugar. The final purification step is essential as only the pure β-anomer is desired for many stereoselective glycosylation reactions. [13]
-
Spectroscopic Profile
While specific spectra for the L-isomer are not as commonly published as for its D-enantiomer (CAS 13035-61-5), the NMR and mass spectra are expected to be identical, as these techniques are achiral.
-
¹H NMR: The proton NMR spectrum (in CDCl₃) of the D-isomer shows characteristic signals that would be mirrored in the L-isomer. Key shifts include the anomeric proton (H1) around 6.17 ppm, other ring protons between 4.15 and 5.36 ppm, and four distinct singlets for the methyl protons of the acetyl groups between 2.08 and 2.14 ppm. [14]* ¹³C NMR: The carbon spectrum would show distinct signals for the four acetyl carbonyls and methyl groups, in addition to the five carbons of the furanose ring.
-
Mass Spectrometry: Electron impact mass spectrometry typically does not show a strong molecular ion peak (m/z 318). Instead, characteristic fragmentation patterns arising from the loss of acetic acid and acetyl groups are observed. [14]
Safety and Handling
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is considered stable under normal laboratory conditions. [3]It is classified as a combustible solid and should be stored in a refrigerator to ensure long-term stability. [2]While it does not have any specifically identified acute hazards, standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be used when handling the compound. [3]
Conclusion
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is a high-value chemical intermediate with well-defined chemical and physical properties. Its utility is centered on its role as a protected L-ribose donor, enabling the stereocontrolled synthesis of L-nucleoside analogs that are critical to the development of modern pharmaceuticals. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher or drug development professional working in this field.
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